1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one is a synthetic nucleoside analog. This compound is known for its antiviral properties and is used in various scientific research applications, particularly in the field of medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves several steps. One common method includes the use of 2-deoxy-2-fluoro-D-arabinofuranose as a starting material. The synthetic route typically involves:
Glycosylation: The glycosylation of 2-deoxy-2-fluoro-D-arabinofuranose with a suitable pyrimidine base.
Oxidation and Reduction: The intermediate product undergoes oxidation and reduction reactions to introduce the desired functional groups.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and efficiency .
Analyse Chemischer Reaktionen
1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyrimidine and sugar moieties
Wissenschaftliche Forschungsanwendungen
1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one has several scientific research applications:
Antiviral Research: It is used as an antiviral agent, particularly against RNA viruses. It has shown efficacy in inhibiting viral replication in vitro.
Cancer Research: The compound is studied for its potential anticancer properties, particularly in targeting cancer cells with high replication rates.
Biochemical Studies: It is used in biochemical assays to study enzyme interactions and nucleoside metabolism.
Drug Development: The compound serves as a lead molecule for the development of new therapeutic agents
Wirkmechanismus
The mechanism of action of 1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves its incorporation into viral RNA or DNA, leading to chain termination. The compound targets viral polymerases, inhibiting their activity and preventing viral replication. Additionally, it can inhibit cellular enzymes involved in nucleoside metabolism, contributing to its antiviral and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one is unique compared to other nucleoside analogs due to its specific structural features, such as the presence of a fluorine atom and a sulfanylidenepyrimidinone moiety. Similar compounds include:
2’-Deoxy-2’-fluorocytidine: Another nucleoside analog with antiviral properties.
5-Fluorouridine: A fluorinated nucleoside analog used in cancer treatment.
Zebularine: A cytidine analog with DNA methylation inhibitory properties
Eigenschaften
Molekularformel |
C9H11FN2O4S |
---|---|
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C9H11FN2O4S/c10-6-4(3-13)16-8(7(6)15)12-2-1-5(14)11-9(12)17/h1-2,4,6-8,13,15H,3H2,(H,11,14,17)/t4-,6?,7+,8-/m1/s1 |
InChI-Schlüssel |
IOIXFCHUVNXRSU-PDVZPSIWSA-N |
Isomerische SMILES |
C1=CN(C(=S)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)F)O |
Kanonische SMILES |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.